Pam3-Cys-Ala-Gly

Catalog No.
S1488560
CAS No.
117858-54-5
M.F
C59H111N3O9S
M. Wt
1038.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pam3-Cys-Ala-Gly

CAS Number

117858-54-5

Product Name

Pam3-Cys-Ala-Gly

IUPAC Name

2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid

Molecular Formula

C59H111N3O9S

Molecular Weight

1038.6 g/mol

InChI

InChI=1S/C59H111N3O9S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-54(63)62-53(59(69)61-51(4)58(68)60-47-55(64)65)50-72-49-52(71-57(67)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)48-70-56(66)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h51-53H,5-50H2,1-4H3,(H,60,68)(H,61,69)(H,62,63)(H,64,65)/t51-,52?,53-/m0/s1

InChI Key

MELKZHAKCJIPSL-JYHYCRSOSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O

Synonyms

N-palmitoyl-5,6-dipalmitoylcysteinyl-alanyl-glycine, Pam(3)-Cys-Ala-Gly, Pam(3)Cys-Ala-Gly, Pam3Cys-Ala-Gly, S-(2,3-bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine, tripalmitoyl-cysteinyl-alanyl-glycine

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](C)C(=O)NCC(=O)O

Immune System Modulator:

Pam3Cys-Ala-Gly is a synthetic molecule that mimics a bacterial component recognized by the immune system. It belongs to a class of molecules known as pathogen-associated molecular patterns (PAMPs) . PAMPs trigger specific immune responses by binding to pattern recognition receptors (PRRs) on immune cells .

Studies have shown that Pam3Cys-Ala-Gly activates various immune cells, including macrophages, dendritic cells, and natural killer (NK) cells, leading to the production of inflammatory cytokines and chemokines . This immune activation can be beneficial in various research applications, such as:

  • Developing vaccines: Pam3Cys-Ala-Gly can be used as an adjuvant, a substance that enhances the immune response to a vaccine. By stimulating the immune system, adjuvants can help vaccines generate a stronger and more durable immune response .
  • Studying immune function: Researchers can use Pam3Cys-Ala-Gly to investigate how the immune system responds to PAMPs and identify potential therapeutic targets for immune disorders.

Cancer Immunotherapy:

Recent research suggests that Pam3Cys-Ala-Gly may have potential applications in cancer immunotherapy. Studies have shown that it can activate anti-tumor immune responses by:

  • Stimulating the maturation and activation of dendritic cells, which play a crucial role in presenting tumor antigens to T cells and initiating the adaptive immune response
  • Inducing the production of cytokines and chemokines that attract and activate immune cells to the tumor site.

Pam3-Cys-Ala-Gly is a synthetic lipopeptide that serves as a potent agonist for Toll-like receptor 2 (TLR2). This compound consists of a triacylated lipid moiety linked to a peptide sequence, specifically cysteine, alanine, and glycine. The lipid component is crucial for its immunostimulatory properties, allowing it to mimic bacterial components and activate immune responses. The structure can be represented as follows:

  • Lipid Component: Three palmitic acid chains attached to a cysteine residue.
  • Peptide Sequence: Composed of alanine and glycine following the cysteine.

Pam3-Cys-Ala-Gly is primarily studied for its ability to induce immune responses, making it relevant in vaccine development and immunotherapy.

SPPAC is a cell-permeable tool used to study protein palmitoylation, a process where palmitoyl groups are attached to cysteine residues in proteins []. By mimicking natural palmitoylated peptides, SPPAC can be used to:

  • Investigate the role of palmitoylation in protein trafficking and localization within cells [].
  • Study the interaction of palmitoylated proteins with other cellular components like membranes [].
  • Serve as a probe to identify enzymes responsible for protein palmitoylation [].
  • It might have low acute toxicity due to its resemblance to natural fatty acids.
  • Organic solvents used in its synthesis or handling could pose flammability or health risks.
Due to its functional groups. Notable reactions include:

  • Oxidation: The sulfur atom in the cysteine residue can be oxidized, affecting the compound's stability and biological activity.
  • Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions, leading to the release of the lipid moiety from the peptide .
  • Peptide Bond Formation: The peptide sequence can be modified through coupling reactions with other amino acids or peptides to create analogs with enhanced properties .

Pam3-Cys-Ala-Gly is recognized for its significant immunostimulatory effects:

  • Toll-like Receptor Activation: It activates TLR2, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This activation is crucial for initiating both innate and adaptive immune responses .
  • Antigen Presentation: The compound enhances the presentation of antigens by antigen-presenting cells, promoting T cell activation and differentiation .
  • Potential Therapeutic Uses: Its ability to stimulate immune responses makes it a candidate for vaccine adjuvants and therapies against infections and cancers.

The synthesis of Pam3-Cys-Ala-Gly involves several key steps:

  • Protection of Cysteine: The thiol group in cysteine is protected using di-tert-butyl dicarbonate.
  • Coupling Reactions: The protected cysteine is coupled with the peptide sequence (alanine and glycine) using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dimethylformamide.
  • Deprotection: After coupling, protective groups are removed to yield the final product .

This method allows for scalable synthesis with high yields, making it suitable for research and potential clinical applications.

Pam3-Cys-Ala-Gly has several applications in biomedical research:

  • Vaccine Development: It is used as an adjuvant to enhance vaccine efficacy by boosting immune responses against specific antigens.
  • Immunotherapy: Its ability to activate TLR2 makes it a candidate for therapies aimed at enhancing immune responses in cancer treatment.
  • Research Tool: It serves as a model compound for studying TLR signaling pathways and immune system interactions .

Studies have shown that Pam3-Cys-Ala-Gly interacts with various cell types involved in immune responses:

  • Dendritic Cells: It promotes maturation and activation, enhancing their ability to present antigens .
  • Macrophages: The compound stimulates macrophage activation, leading to increased phagocytosis and cytokine production .
  • T Cells: By enhancing antigen presentation, it facilitates T cell activation and proliferation .

These interactions are critical for understanding its role in modulating immune responses.

Pam3-Cys-Ala-Gly belongs to a class of compounds known as lipopeptides. Here are some similar compounds along with their unique characteristics:

Compound NameStructure CharacteristicsUnique Features
Pam2-CysTwo palmitic acid groups linked to cysteineLess potent than Pam3-Cys-Ala-Gly in TLR activation
Pam3CSK4Triacylated with an additional lysine residueEnhanced solubility and immunogenicity
LipopolysaccharidesComplex polysaccharides with lipid componentsStronger innate immune response but different mechanism
Synthetic LipopeptidesVarious combinations of fatty acids and amino acidsTailored for specific immune responses

Pam3-Cys-Ala-Gly stands out due to its specific combination of triacylation and peptide sequence, which optimally activates TLR2 compared to other lipopeptides.

The development of synthetic lipopeptides began in the 1980s with the discovery that bacterial lipoproteins activate immune cells via TLR2. Early analogs like Pam3Cys-Ser-(Lys)4 (Pam3CSK4) demonstrated potent adjuvant properties but faced solubility challenges. Pam3-Cys-Ala-Gly emerged as a structurally optimized variant, replacing the polylysine tail with alanine-glycine to enhance aqueous solubility while retaining TLR2 affinity. Key milestones include:

  • 1999: Identification of TLR2 as the primary receptor for bacterial lipopeptides.
  • 2004: Demonstration of Pam3-Cys-Ala-Gly’s ability to induce tolerance in monocytes via IRAK-1 ablation.
  • 2022: Use in solid-phase synthesis of anti-Gram-negative antibiotics like brevicidine, highlighting its versatility.

Position of Pam3-Cys-Ala-Gly Among Pam3Cys Analogs

Pam3-Cys-Ala-Gly belongs to the Pam3Cys family, characterized by an $$ N $$-terminal triacylated cysteine. The table below contrasts its properties with related analogs:

PropertyPam3-Cys-Ala-GlyPam3CSK4Pam3Cys-Ser-Lys4
CAS Number117858-54-5112208-01-2112208-00-1
Molecular Formula$$ \text{C}{59}\text{H}{111}\text{N}{3}\text{O}{9}\text{S} $$$$ \text{C}{81}\text{H}{156}\text{N}{10}\text{O}{13}\text{S} $$$$ \text{C}{81}\text{H}{156}\text{N}{10}\text{O}{13}\text{S} $$
Solubility1 mg/mL in H₂O2 mg/mL in H₂O1 mg/mL in H₂O/EtOH
TLR SpecificityTLR2/TLR1TLR2/TLR1TLR2/TLR1
Key ApplicationsMacrophage activation, B cell studiesNF-κB induction, vaccine adjuvantsSplenocyte activation

The shorter peptide sequence (Ala-Gly vs. Ser-Lys4) reduces steric hindrance, enabling broader experimental applications.

Derivation from Bacterial Lipoprotein Structure

Bacterial lipoproteins feature an $$ N $$-terminal S-(2,3-bisacyloxypropyl)cysteine moiety, which Pam3-Cys-Ala-Gly replicates synthetically. Key structural elements include:

  • Triacylation: Three palmitoyl groups attached to cysteine’s thiol and α-amino groups.
  • Peptide Backbone: Ala-Gly sequence mimics conserved regions in Mycoplasma lipoproteins.
  • Amphiphilicity: Enables integration into cell membranes, enhancing receptor clustering.

$$
\text{Structure: } \text{Palmitoyl-Cys}((2\text{R},3\text{S})-2,3\text{-di(palmitoyloxy)propyl)-\text{Ala-Gly}
$$

This design mirrors natural ligands like the Mycobacterium tuberculosis 19 kDa lipoprotein, enabling precise immune modulation.

Significance in TLR-Mediated Immunity Research

Pam3-Cys-Ala-Gly activates TLR2/TLR1 heterodimers, triggering MyD88-dependent signaling cascades that induce:

  • NF-κB Activation: Drives pro-inflammatory cytokine production (e.g., TNF-α, IL-6).
  • Dendritic Cell Maturation: Upregulates CD80/CD86, enhancing antigen presentation.
  • B Cell Proliferation: Synergizes with antigens to amplify antibody responses.

Studies in Mono Mac 6 cells revealed that prolonged exposure ablates IRAK-1 expression, inducing tolerance—a mechanism distinct from LPS-induced TLR4 tolerance. This property is exploited in autoimmune disease models to suppress aberrant inflammation.

Toll-like Receptor 2 Receptor Interaction Paradigms

Pam3-Cys-Ala-Gly engages Toll-like receptor 2 through a triacylated cysteine motif, a structural hallmark of bacterial lipopeptides. This motif consists of an N-terminal cysteine residue covalently linked to three palmitoyl chains, which are critical for anchoring the molecule to the cell membrane and facilitating receptor binding [5]. The crystal structure of the Toll-like receptor 1/Toll-like receptor 2 (TLR1/TLR2) heterodimer bound to R-Pam3Cys-SKKKK reveals that the lipid chains occupy hydrophobic pockets within the TLR1 and TLR2 extracellular domains, while the peptide moiety (Ala-Gly) interacts with surface residues to stabilize the complex [5] [6]. This dual interaction ensures high-affinity binding and receptor activation, distinguishing Pam3-Cys-Ala-Gly from non-acylated peptides that fail to induce signaling [5].

The specificity of this interaction is further governed by conformational changes in TLR2 upon ligand binding. Structural studies demonstrate that Pam3-Cys-Ala-Gly induces a dimerization interface between TLR1 and TLR2, which is essential for downstream signal transduction [5]. Mutational analyses of TLR2’s leucine-rich repeat (LRR) domains have identified key residues (e.g., Phe349, Leu358) that mediate hydrophobic interactions with the lipid chains, underscoring the importance of these regions in ligand recognition [6].

Heterodimer Formation with Toll-like Receptor 1/Toll-like Receptor 6

Pam3-Cys-Ala-Gly preferentially forms heterodimers with TLR1 rather than TLR6, a selectivity dictated by structural differences in the ligand-binding pockets of these co-receptors [6]. TLR1 contains a larger binding cavity that accommodates the triacylated structure of Pam3-Cys-Ala-Gly, whereas TLR6’s narrower pocket favors diacylated ligands like macrophage-activating lipopeptide 2 (MALP-2) [3] [6]. This specificity is critical for determining the immune response profile: TLR1/TLR2 activation by Pam3-Cys-Ala-Gly induces distinct cytokine signatures compared to TLR6/TLR2 activation [3].

Table 1: Heterodimer Selectivity and Functional Outcomes of Pam3Cys Derivatives

CompoundCo-Receptor PartnerKey Induced CytokinesSignaling Pathway Activation
Pam3-Cys-Ala-GlyTLR1IL-6, TNF, CXCL2NF-κB, MAPK (ERK1/2, p38)
MALP-2TLR6IL-10, CXCL10MAPK (p38), PI3K

The TLR1/TLR2 heterodimer recruits adaptor proteins such as myeloid differentiation primary response 88 (MyD88), initiating a signaling cascade that culminates in nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) activation [4]. In contrast, TLR6/TLR2 signaling may involve alternative adaptors, leading to divergent transcriptional responses [3].

Downstream Signaling Cascades

Upon TLR1/TLR2 activation, Pam3-Cys-Ala-Gly triggers a MyD88-dependent signaling pathway that converges on NF-κB and MAPK activation [4]. MyD88 recruits interleukin-1 receptor-associated kinase 4 (IRAK4), which phosphorylates IRAK1 and IRAK2, enabling their interaction with tumor necrosis factor receptor-associated factor 6 (TRAF6) [4]. TRAF6 then activates transforming growth factor-beta-activated kinase 1 (TAK1), a kinase responsible for phosphorylating inhibitors of NF-κB (IκB) and MAPK components [4].

Key Signaling Molecules in Pam3-Cys-Ala-Gly-Induced Pathways

  • MyD88: Essential for NF-κB and MAPK activation; deficiency ablates cytokine production [4].
  • TAK1: Phosphorylates IκB, leading to NF-κB nuclear translocation [4].
  • Extracellular signal-regulated kinase 1/2 (ERK1/2): Regulates pro-inflammatory gene transcription [3].

Notably, Pam3-Cys-Ala-Gyl also induces a rapid influx of extracellular calcium, a secondary signaling mechanism that amplifies inflammatory responses [2]. This calcium flux is independent of classical second messengers like inositol trisphosphate (IP3) or cyclic adenosine monophosphate (cAMP), suggesting a novel regulatory node in TLR2 signaling [2].

Comparison with Other Pam3Cys Derivatives

Pam3-Cys-Ala-Gly belongs to a broader family of synthetic lipopeptides, including Pam3Cys-Ser-(Lys)4 and Pam2Cys-SK4, which exhibit distinct receptor affinities and signaling outcomes.

Structural and Functional Divergence

  • Stereochemistry: The R-configuration of Pam3-Cys-Ala-Gly’s cysteine residue enhances TLR1/TLR2 binding compared to S-configuration analogs [5].
  • Peptide Sequence: Substitution of Ala-Gly with Ser-Lys-Lys-Lys-Lys (e.g., Pam3Cys-SK4) augments solubility but reduces membrane anchoring efficiency [5].
  • Lipid Chains: Triacylation is critical for TLR1 engagement; diacylated derivatives (e.g., Pam2Cys) preferentially activate TLR6/TLR2 [3].

Table 2: Functional Comparison of Pam3Cys Derivatives

DerivativeAcylation PatternCo-ReceptorKey Signaling PathwaysUnique Responses
Pam3-Cys-Ala-GlyTriacylatedTLR1NF-κB, ERK1/2, p38Strong IL-6 induction
Pam2Cys-SK4DiacylatedTLR6PI3K, p38Elevated IL-10 production
R-Pam3Cys-SKKKKTriacylatedTLR1NF-κB, JNKEnhanced antibody response

These structural nuances highlight the versatility of Pam3Cys derivatives in tailoring immune responses for research or therapeutic applications.

Pam3-Cys-Ala-Gly induces comprehensive macrophage activation through multiple signaling cascades that fundamentally alter cellular metabolism and effector functions. The compound triggers the formation of TLR2-TLR1 heterodimers, where the two ester-bound palmitic acid chains insert into the hydrophobic lipid binding pocket of TLR2, while the amide-bound fatty acyl group occupies a hydrophobic channel in TLR1 [5]. This ligand-induced conformational change promotes translocation of the receptor complex into lipid rafts within five minutes of stimulation, accompanied by recruitment of essential signaling molecules including MyD88 and p47phox [5].

The activation process involves distinct second messenger systems that differ markedly from lipopolysaccharide (LPS) stimulation. Unlike LPS, Pam3-Cys-Ala-Gly induces a rapid rise in cytosolic calcium concentration through both extracellular calcium influx and intracellular calcium redistribution [6]. This calcium mobilization occurs independently of protein kinase C translocation and classical second messengers such as inositol trisphosphate, cyclic adenosine monophosphate, and cyclic guanosine monophosphate [6].

Bone marrow-derived macrophages demonstrate potent responses to Pam3-Cys-Ala-Gly stimulation, with optimal activation occurring at concentrations between 2-3 μM and maximal effects at 10-30 μM [7]. The compound activates the L-arginine-dependent nitric oxide formation pathway with effectiveness comparable to LPS, leading to sustained nitric oxide production that persists throughout macrophage culture periods [7]. This nitric oxide synthesis exhibits a characteristic six-hour lag time before reaching maximum expression, coinciding with peak enzyme activity [7].

Metabolic reprogramming represents a crucial aspect of macrophage activation by Pam3-Cys-Ala-Gly. The compound induces glycolytic shifts that support increased biosynthetic demands for cytokine production and membrane expansion [8]. This metabolic transition enables the upregulation of at least 140 genes involved in signal transduction and immune response regulation [9].

Morphological changes accompany functional activation, with stimulated macrophages exhibiting enhanced phagocytic capacity and altered cell architecture [10]. However, certain functions show selective modulation, as Pam3-Cys-Ala-Gly treatment reduces phagocytosis of immunoglobulin G-coated sheep erythrocytes and diminishes Ia antigen expression after 24 hours of stimulation [10].

B-Cell Stimulation Mechanisms

Pam3-Cys-Ala-Gly functions as a powerful polyclonal B-cell activator that promotes both proliferation and differentiation through TLR2-mediated pathways. The compound induces robust B-cell responses when incorporated into liposomal formulations, with effectiveness surpassing that of free lipopeptides and monophosphoryl lipid A [11]. This enhanced activity depends critically on vesicle size, with optimal mitogenic effects observed only with lipopeptides incorporated within vesicles of diameter ≤100 nm [11].

The mechanism of B-cell activation involves endocytosis of liposome-associated lipopeptides to reach intracellular targets, distinguishing this pathway from surface receptor-mediated activation [11]. Once internalized, Pam3-Cys-Ala-Gly triggers signaling cascades that promote immunoglobulin production and cytokine secretion [11]. The compound demonstrates particular efficacy in enhancing antibody responses when conjugated to synthetic peptide antigens, as demonstrated with the IRGERA epitope sequence from histone H3 [11].

B-cell receptor (BCR) signaling pathways interact synergistically with TLR2 activation to amplify cellular responses. The compound promotes B-cell survival and proliferation through mechanisms that involve both direct TLR2 engagement and indirect effects on antigen presentation [12]. Recent multi-omics analyses reveal that TLR stimulation activates distinct gene expression programs in B cells, with Pam3-Cys-Ala-Gly influencing differentiation toward specific effector phenotypes [12].

The temporal dynamics of B-cell activation show sustained responses extending beyond initial stimulation. Pam3-Cys-Ala-Gly promotes the formation of long-lasting immune memory through enhanced development of memory B cells and plasma cell differentiation [11]. This sustained activation correlates with the compound's ability to maintain elevated intracellular signaling and support continued protein synthesis required for antibody production [11].

Cytokine and Chemokine Induction Profiles

Pam3-Cys-Ala-Gly elicits distinctive cytokine and chemokine production patterns that differ significantly from other bacterial components. The compound induces a characteristic profile of pro-inflammatory mediators while maintaining relatively low systemic toxicity compared to LPS [13]. In human monocytes, Pam3-Cys-Ala-Gly stimulation produces individual cytokine induction patterns with LPS demonstrating superior potency for interleukin-6 synthesis, while heat-killed Staphylococcus aureus proves more effective for tumor necrosis factor-alpha secretion [4].

The cytokine response profile encompasses multiple inflammatory mediators with distinct temporal patterns. Interleukin-1 secretion increases progressively until day 13 of culture, then decreases by day 20, while interleukin-6 and tumor necrosis factor-alpha production continue to rise from day 6 through day 20 in bone marrow-derived macrophages [10]. This differential regulation suggests unique transcriptional control mechanisms governing individual cytokine genes [10].

Chemokine production represents a significant component of the Pam3-Cys-Ala-Gly response, with notable induction of interleukin-8 at levels comparable to LPS stimulation [4]. The compound also upregulates CXCL2 (MIP-2α) and CXCL10 (IP-10) expression in lung tissues, contributing to neutrophil recruitment and T-cell chemotaxis [14]. Gene expression analysis reveals coordinate upregulation of multiple inflammatory mediators including TNF, IL1β, IL6, IL10, IL12, and IFNG, indicating broad transcriptional activation [14].

Unique aspects of the Pam3-Cys-Ala-Gly cytokine profile include the differential sensitivity to inhibitory signals. While activators of adenylate cyclase inhibit both LPS and Pam3-Cys-Ala-Gly responses, the lipopeptide shows greater sensitivity to cholera toxin inhibition, suggesting distinct G-protein coupling mechanisms [15]. Additionally, the compound induces tolerance phenomena where cells become refractory to subsequent bacterial stimuli, though LPS can partially overcome this tolerance [4].

Dendritic Cell Maturation and Function

Pam3-Cys-Ala-Gly promotes comprehensive dendritic cell maturation characterized by enhanced antigen presentation capacity and T-cell stimulatory function. The compound induces upregulation of major histocompatibility complex class II molecules and co-stimulatory molecules including CD80, CD86, and CD40 on dendritic cell surfaces [16]. This maturation process involves both phenotypic and functional changes that enhance the capacity for naive T-cell activation and differentiation [16].

Flt3-ligand-derived dendritic cells demonstrate enhanced activation when stimulated with Pam3-Cys-Ala-Gly in combination with polyinosinic-polycytidylic acid, showing superior cytokine production compared to single-agent stimulation [16]. This combination approach promotes interleukin-12p70 and tumor necrosis factor-alpha production by conventional dendritic cells, while also enhancing antigen presentation to CD4+ T cells and cross-presentation to CD8+ T cells [16].

The stereochemical configuration of Pam3-Cys-Ala-Gly influences dendritic cell activation efficiency, with R-configured glycerol derivatives promoting better dendritic cell activation than S-configured forms [17]. This stereoselectivity manifests in higher cytokine secretion and enhanced upregulation of dendritic cell maturation markers [17]. Interestingly, while R-epimers show superior dendritic cell activation, S-epimers demonstrate more effective cytotoxic T-lymphocyte induction in vivo [17].

Dendritic cell migration represents another critical aspect of Pam3-Cys-Ala-Gly-induced maturation. The compound promotes CCR7-dependent migration to lymph nodes and T-cell-rich zones, facilitating productive interactions with naive T cells [18]. This migration occurs through transcriptional programs that coordinate chemokine receptor expression with adhesion molecule regulation and cytoskeletal reorganization [18].

XLogP3

20.7

Sequence

XAG

Dates

Last modified: 08-15-2023

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